3-Bromo-2-(piperidin-3-yloxy)pyridine
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Overview
Description
3-Bromo-2-(piperidin-3-yloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position and a piperidin-3-yloxy group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 3-bromopyridine with piperidin-3-ol under suitable conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of piperidin-3-ol displaces the bromine atom in 3-bromopyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(piperidin-3-yloxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The piperidin-3-yloxy group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives
Scientific Research Applications
3-Bromo-2-(piperidin-3-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidin-3-yloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a piperidin-3-yloxy group.
2-(Piperidin-3-yloxy)pyridine: Lacks the bromine atom at the third position.
3-Bromo-2-(piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group instead of piperidin-3-yloxy.
Uniqueness
3-Bromo-2-(piperidin-3-yloxy)pyridine is unique due to the specific positioning of the bromine atom and the piperidin-3-yloxy group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Biological Activity
3-Bromo-2-(piperidin-3-yloxy)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom and a piperidin-3-yloxy group attached to a pyridine ring. These structural elements are critical for its biological activity, influencing its interaction with various molecular targets.
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. The bromine atom enhances binding affinity, while the piperidin-3-yloxy group contributes to the specificity of interactions. Research indicates that it may inhibit or activate certain biochemical pathways, leading to its observed pharmacological effects.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated better efficacy than traditional chemotherapeutics in inducing apoptosis in tumor cells .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
A | FaDu (hypopharyngeal) | 0.045 | |
B | MCF7 (breast) | 0.060 | |
C | HeLa (cervical) | 0.050 |
Interaction with Enzymes
Research indicates that the compound interacts with several enzymes, particularly those involved in metabolic pathways. For example, it has been reported to inhibit Class I PI3-kinase enzymes selectively, which are crucial in cancer cell proliferation .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the anticancer properties of this compound in a mouse model. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .
- Metabolic Stability Assessment : Another study focused on the metabolic stability of this compound using human liver microsomes. It demonstrated moderate clearance rates, suggesting potential for oral bioavailability and therapeutic application .
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising attributes such as sufficient oral bioavailability and favorable clearance rates. In vivo studies indicate that it maintains effective plasma concentrations over extended periods, which is critical for sustained therapeutic effects .
Properties
Molecular Formula |
C10H13BrN2O |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-bromo-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C10H13BrN2O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 |
InChI Key |
DGJJWOXOVCIWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC=N2)Br |
Origin of Product |
United States |
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